molecular formula C9H15N3 B2606643 2-(3-Aminopropylamino)-3-methylpyridine CAS No. 92993-46-9

2-(3-Aminopropylamino)-3-methylpyridine

Cat. No. B2606643
CAS RN: 92993-46-9
M. Wt: 165.24
InChI Key: LQVVPVYSYDCLFY-UHFFFAOYSA-N
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Description

2-(3-Aminopropylamino)-3-methylpyridine, also known as 3-MAP or 2,3-dimethyl-2,3-dihydropyridine-5,6-diamine, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways. For example, 2-(3-Aminopropylamino)-3-methylpyridine has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can modulate the activity of various neurotransmitters, including dopamine and serotonin. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to enhance the activity of the immune system, with studies showing that it can increase the production of cytokines and other immune mediators.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Aminopropylamino)-3-methylpyridine in lab experiments is its relatively low toxicity. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine has a low LD50 and does not exhibit significant toxicity at therapeutic doses. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of using 2-(3-Aminopropylamino)-3-methylpyridine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-(3-Aminopropylamino)-3-methylpyridine. One area of interest is the development of novel anticancer therapies based on 2-(3-Aminopropylamino)-3-methylpyridine and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine and to identify potential therapeutic targets. Finally, studies are needed to explore the potential use of 2-(3-Aminopropylamino)-3-methylpyridine in other areas, such as neurodegenerative diseases and infectious diseases.

Scientific Research Applications

2-(3-Aminopropylamino)-3-methylpyridine has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a potential anticancer agent. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit antiviral properties, with studies showing that it can inhibit the replication of HIV and other viruses.

properties

IUPAC Name

N'-(3-methylpyridin-2-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-4-2-6-11-9(8)12-7-3-5-10/h2,4,6H,3,5,7,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVVPVYSYDCLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-2-bromopyridine (15 g), 1,3-diaminopropane (37.3 g) and pyridine (10 ml) was heated under reflux for 3 hr. After stripping, the residue was treated with 2N sodium hydroxide and the product extracted into chloroform. The extract was dried, stripped and the residue distilled at reduced pressure to give 2-(3-aminopropylamino)-3-methylpyridine (6.94 g) bp 100° C., 0.09 mm Hg. (ii) Sodium hydride (1.11 g) was dissolved in DMSO (20 ml) at 70°-75° C. The solution was cooled and 2-(3-aminopropylamino)-3-methylpyridine (6.94 g) in DMSO (10 ml) added at room temperature. Methyl iodide (6.56g) in DMSO (20 ml) was added dropwise maintaining the temperature at 20°-25° C. After a further 1 hr, water (100 ml) was added and the mixture extracted with chloroform. The chloroform extract was washed with 2N hydrochloric acid. The pH of the acid extract was raised to 9.5 and extracted with chloroform. The pH was raised further to 14 and again extracted with chloroform. After stripping the final extract, the residue was taken back up in water and the product extracted out again with ether. After drying (K2CO3), stripping the ether extract gave 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine (4.46 g) as an oil which was used without further purification. (iii) 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine (1.5 g) and 2-nitroamino-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one (1.46 g) were heated together under reflux in pyridine (10 ml) for 20 hr. The mixture was stripped and the residue triturated with water (pH adjusted to 7 with 6N hydrochloric acid) until a solid (2.1 g) was obtained. This was chromatographed (silica gel, 1-3% methanol/chloroform) and crystallised from acetone/water to give 2-[3-[N-methyl-N-(3-methylpyrid-2-yl)amino]-propylamino]-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one 1H2O, 0.48 g (22%) mp 83°-85° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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